Dopamine, lys-pro-amide-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dopamine, lys-pro-amide- is equieffective to dopamine as to its protective activity against hemorrhagic shock.

科学研究应用

Pharmacological Applications

Prodrug Strategy

Dopamine, lys-pro-amide can be utilized as a prodrug to enhance the delivery of active pharmaceutical ingredients across the blood-brain barrier (BBB). The compound is designed to be bioconverted into dopamine upon reaching specific target sites within the brain. Research has shown that aminopeptidase B plays a crucial role in the bioconversion of such amide prodrugs, facilitating the release of active drugs in a controlled manner .

Bioconversion Mechanism

The bioconversion process is influenced by various factors, including pH levels and the presence of metal ions like cobalt. Studies indicate that aminopeptidase B exhibits optimal activity at slightly elevated pH levels (around 8.5) and is localized primarily in brain tissues. This suggests that dopamine, lys-pro-amide could be effectively utilized for targeted drug delivery in neurological treatments .

Neurological Research

Dopamine Metabolism and Neurotoxicity

Dopamine metabolites, particularly 3,4-dihydroxyphenylacetaldehyde (DOPAL), have been studied for their neurotoxic effects related to Parkinson's disease. The interaction between DOPAL and proteins such as α-synuclein leads to the formation of harmful adducts that contribute to neurodegeneration. Understanding these interactions provides insights into how dopamine derivatives like lys-pro-amide may mitigate or exacerbate such effects .

Case Study: DOPAL and α-Synuclein Interaction

Recent studies have identified that DOPAL reacts with lysine residues in α-synuclein, forming crosslinked structures that may play a role in the pathology of Parkinson's disease. This highlights the importance of dopamine derivatives in understanding disease mechanisms and developing therapeutic strategies .

Biochemical Studies

Enzymatic Activity and Stability

Research has demonstrated that dopamine, lys-pro-amide exhibits stability in various biological environments while being effectively hydrolyzed by specific enzymes like aminopeptidase B. This stability is crucial for ensuring that prodrugs can reach their target sites without premature degradation .

Table: Enzymatic Bioconversion Rates

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing dopamine, lys-pro-amide- derivatives, and how can purity be validated?

Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling of lysine-proline-amide to dopamine. Key steps include:

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield reactive amines during synthesis .

- Purification : Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) ensures purity. Validate via mass spectrometry (ESI-MS) and NMR (e.g., ¹H, ¹³C) to confirm structural integrity .

- Purity thresholds : Aim for ≥95% purity for in vitro assays.

Q. Which analytical techniques are most effective for characterizing dopamine, lys-pro-amide- in biological matrices?

- Electrochemical detection : Use carbon-fiber microelectrodes with fast-scan cyclic voltammetry (FSCV) to monitor real-time release kinetics (scan rate: 400 V/s, potential range: -0.4 to +1.3 V vs Ag/AgCl) .

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for sensitivity (LOD: ~0.1 nM in plasma) .

- Spectroscopy : UV-Vis (λ_max ≈ 280 nm for catechol moiety) and fluorescence (ex/em: 320/420 nm) for quantification .

Q. How should researchers design in vitro assays to assess dopamine, lys-pro-amide- receptor binding affinity?

- Radioligand displacement assays : Use ³H-labeled dopamine analogs (e.g., ³H-SCH23390 for D1 receptors) in HEK293 cells expressing recombinant receptors. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

- Surface plasmon resonance (SPR) : Immobilize dopamine receptors on CM5 chips; measure binding kinetics (ka/kd) at varying lys-pro-amide- concentrations (range: 1 nM–10 µM) .

Advanced Research Questions

Q. How can contradictory data on dopamine, lys-pro-amide-’s pharmacokinetic (PK) profile be resolved?

Discrepancies in bioavailability (e.g., oral vs. intravenous) may arise from:

- First-pass metabolism : Use hepatic microsomal assays (CYP450 isoforms 2D6/3A4) to identify metabolic hotspots .

- Blood-brain barrier (BBB) penetration : Apply in situ perfusion models (e.g., rat brain) with capillary depletion protocols to quantify unbound fraction .

- Data normalization : Report PK parameters (AUC, Cmax) relative to internal standards (e.g deuterated analogs) to control for matrix effects .

Q. What computational strategies improve the prediction of dopamine, lys-pro-amide-’s conformational dynamics in receptor binding?

- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER force field) to sample free-energy landscapes of ligand-receptor complexes .

- Docking studies : Use AutoDock Vina with flexible side chains in dopamine receptor binding pockets (grid size: 25 ų). Validate with mutagenesis data (e.g., D2 receptor Ser193Ala mutants) .

- Quantum mechanics/molecular mechanics (QM/MM) : Calculate charge transfer and hydrogen-bonding interactions at the B3LYP/6-31G* level .

Q. What experimental frameworks address the compound’s off-target effects in neuronal networks?

- Transcriptomic profiling : Perform RNA-seq on SH-SY5Y cells treated with 10 µM lys-pro-amide- (48 hrs). Pathway analysis (Ingenuity IPA) identifies dysregulated networks (e.g., MAPK, CREB) .

- Calcium imaging : Use Fluo-4 AM dye in primary cortical neurons; measure spike frequency changes post-treatment (10–100 nM) .

- CRISPR-Cas9 screens : Knock out candidate off-target receptors (e.g., 5-HT2A) to isolate dopamine-specific effects .

Q. Methodological Best Practices

Q. How should researchers optimize dose-response studies for in vivo models?

- Pilot studies : Use 3–4 doses (log increments, e.g., 0.1, 1, 10 mg/kg) in rodents to establish ED₅₀. Include positive controls (e.g., levodopa for Parkinson’s models) .

- Behavioral endpoints : For locomotor activity, apply open-field tests with automated tracking (EthoVision XT). Normalize data to baseline activity .

Q. What statistical approaches are critical for reconciling variability in neurochemical data?

属性

CAS 编号 |

117992-60-6 |

|---|---|

分子式 |

C19H28N4O5 |

分子量 |

392.4 g/mol |

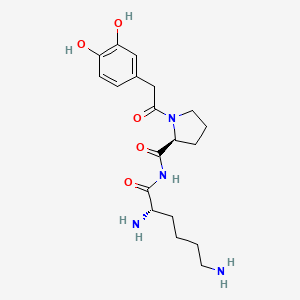

IUPAC 名称 |

(2S)-N-[(2S)-2,6-diaminohexanoyl]-1-[2-(3,4-dihydroxyphenyl)acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H28N4O5/c20-8-2-1-4-13(21)18(27)22-19(28)14-5-3-9-23(14)17(26)11-12-6-7-15(24)16(25)10-12/h6-7,10,13-14,24-25H,1-5,8-9,11,20-21H2,(H,22,27,28)/t13-,14-/m0/s1 |

InChI 键 |

OYHKMQKFRXGQCA-KBPBESRZSA-N |

SMILES |

C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)C(CCCCN)N |

手性 SMILES |

C1C[C@H](N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)[C@H](CCCCN)N |

规范 SMILES |

C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)C(CCCCN)N |

外观 |

Solid powder |

Key on ui other cas no. |

117992-60-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

dopamide-lysyl-proline dopamine, Lys-Pro-amide- lysyl-prolyl-dopamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。